O-Desmethyl mycophenolate mofetil

Descripción general

Descripción

O-Desmethyl mycophenolate mofetil is an immunosuppressant . It is a prodrug of mycophenolic acid (MPA), which prevents the proliferation of immune cells and the formation of antibodies that cause transplant rejection .

Synthesis Analysis

The synthesis of mycophenolate mofetil involves refluxing Mycophenolic acid (MPA) and 2-morpholinoethanol in solvents such as toluene, xylene, and dichloromethane or their mixtures with azeotropic water separation . An improved process for making Mycophenolate mofetil by reacting mycophenolic acid with 2- (4-morpholinyl) ethanol in the presence of dipyridyl carbonate is also disclosed .Molecular Structure Analysis

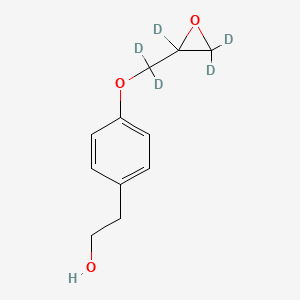

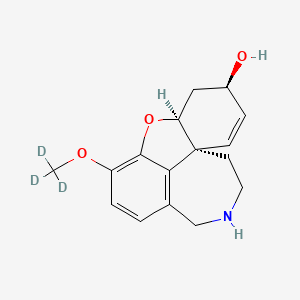

The molecular formula of O-Desmethyl mycophenolate mofetil is C22H29NO7 . It has a molecular weight of 419.47 . The structure contains a total of 61 bonds, including 32 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Chemical Reactions Analysis

Mycophenolate mofetil may decrease the excretion rate of certain drugs, which could result in a higher serum level . It may also decrease the absorption of certain substances, potentially decreasing their efficacy .Physical And Chemical Properties Analysis

The elemental analysis of O-Desmethyl mycophenolate mofetil is C, 62.99; H, 6.97; N, 3.34; O, 26.70 .Aplicaciones Científicas De Investigación

Interstitial Lung Diseases and Rheumatic Diseases

Mycophenolate mofetil is extensively used in treating interstitial lung diseases associated with rheumatic diseases due to its potent inhibitory effects on T and B lymphocyte proliferation. It serves as a primary alternative to cyclophosphamide for treating these conditions or as possible maintenance therapy after cyclophosphamide treatment, demonstrating a lower frequency of side effects (Ionova, 2023).

Ocular Inflammatory Diseases

Research has demonstrated the efficacy of MMF in managing noninfectious ocular inflammatory diseases. MMF, as monotherapy, was effective in achieving complete control of inflammation in a significant proportion of patients while allowing for the reduction of systemic corticosteroid dosage, highlighting its potential in treating various ocular conditions (Daniel et al., 2010).

Pharmacokinetics and Drug Monitoring

Studies on the pharmacokinetics, toxicity, and therapeutic drug monitoring (TDM) of MMF have aimed to optimize individual treatment regimens. This includes research on non-genetic and genetic factors contributing to variability in drug response, enhancing the clinical application of MMF in autoimmune diseases and organ transplantation (Zhao Ben-hu, 2014).

Immunosuppressive Mechanisms

Mycophenolic acid, the active metabolite of MMF, suppresses human CD4+ T cells by inhibiting inosine monophosphate dehydrogenase, crucial for lymphocyte proliferation. Research has provided insights into its comprehensive immunosuppressive mechanisms, including effects on cytokine production, co-stimulator expression, and signaling pathways, offering potential for optimizing immunosuppressive regimens (He et al., 2011).

Molecular Interactions and Analytical Techniques

Explorations into the molecular interactions between MMF and biological molecules, such as enzymes and proteins, have been conducted to understand its pharmacodynamics and pharmacokinetics further. Studies utilizing spectroscopy and molecular modeling to investigate these interactions have implications for the drug's distribution and efficacy (Xiaoli Ma et al., 2016).

Pediatric Applications

MMF has also been researched for its applications in treating kidney diseases in children, highlighting its role as a selective immunosuppressant in pediatric patients. This reflects its versatility in treating a wide range of immune and organ-related diseases beyond adult populations (Zhou Zhang, 2016).

Inflammation Suppression

Recent discoveries have unveiled the prostaglandin-inhibiting properties of MMF, presenting new avenues for its application in treating inflammatory diseases. This repurposing potential is supported by its ability to provide relief in models of acute inflammation, alongside its well-known immune-suppressive effects (Al-hizab & Kandeel, 2021).

Propiedades

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO7/c1-14(4-6-18(24)29-12-9-23-7-10-28-11-8-23)3-5-16-20(25)15(2)17-13-30-22(27)19(17)21(16)26/h3,25-26H,4-13H2,1-2H3/b14-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQXAMBOYWULFX-LZWSPWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157454 | |

| Record name | O-Desmethyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desmethyl mycophenolate mofetil | |

CAS RN |

1322681-36-6 | |

| Record name | O-Desmethyl mycophenolate mofetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Morpholinoethyl-(E)-6-(1,3-Dihydro-4,6-Dihydroxy-7-Methyl-3-oxo-5-Isobenzofuranyl)-4-Methyl-4-Hexenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESMETHYL MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8329PU63Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)